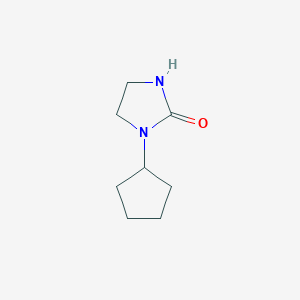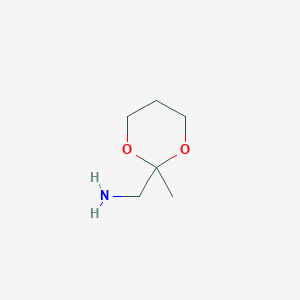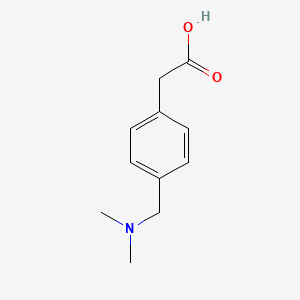
(4-Dimethylaminomethyl-phenyl)-acetic acid
Descripción general
Descripción
“(4-Dimethylaminomethyl-phenyl)-acetic acid” seems to be a complex organic compound. The closest related compound I found is "(4-[(dimethylamino)methyl]phenyl)boronic acid" . This compound has an empirical formula of C9H14BNO2 and a molecular weight of 179.02 . It is a solid form .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various laboratory techniques. For the related compound “(4-[(dimethylamino)methyl]phenyl)boronic acid”, it is a solid and has a molecular weight of 179.02 .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A novel lutetium(III) acetate phthalocyanine substituted with N,N'-dimethylaminophenyl groups was synthesized for photodynamic therapy, showing excellent solubility in water and promising properties as potential photosensitizers for cancer treatment (Al-Raqa, Köksoy, & Durmuş, 2017).
Corrosion Inhibition
Compounds including 2-(N,N-dimethylamino) benzylidene derivatives were investigated for their role as corrosion inhibitors in acid solutions, demonstrating that their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm and acts as mixed-type inhibitors (Quraishi & Sharma, 2005).
Analytical Chemistry
A gas chromatographic-mass spectrometric method was developed for the determination of phenylacetic acid in human blood, showcasing the importance of monitoring phenyl ethylamine levels and its metabolites for assessing neuromodulatory roles in diseases like depression and schizophrenia (Mangani et al., 2004).
Photoredox Catalysis
Acetic acid was found to significantly accelerate the visible-light photoredox catalyzed N-demethylation of N,N-dimethylaminophenyl derivatives, an approach beneficial for large-scale reactions and potential industrial manufacture (Wu et al., 2017).
Antimicrobial Activity
Microwave-assisted synthesis of N,N-dimethylaniline containing pyrazole derivatives from 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one (Chalcones) showed antibacterial and antifungal activities, indicating potential pharmaceutical applications (Swarnkar, Ameta, & Vyas, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXZEKTWPSSQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Dimethylaminomethyl-phenyl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



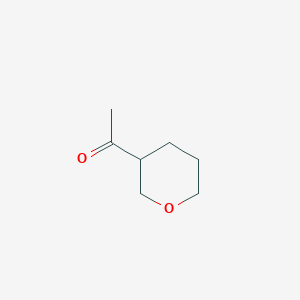
![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)
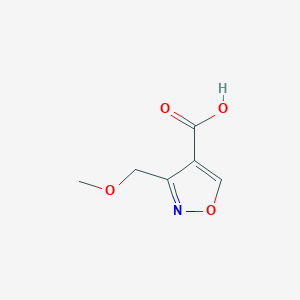

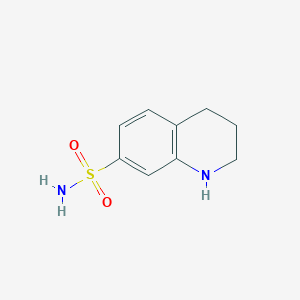
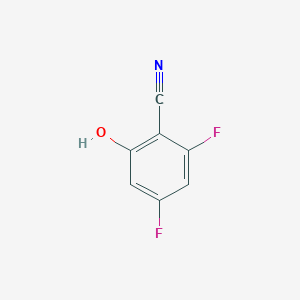
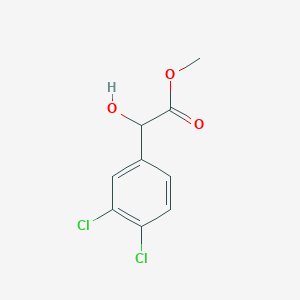
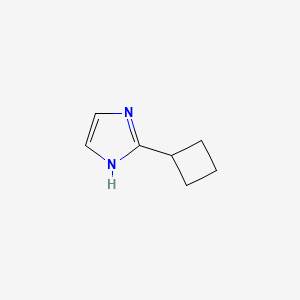

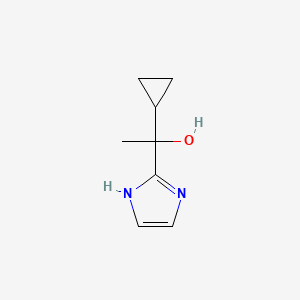
![Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate](/img/structure/B1422723.png)

